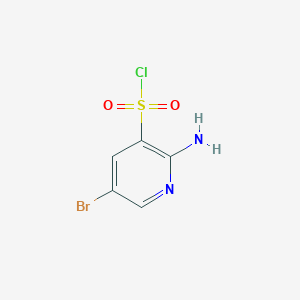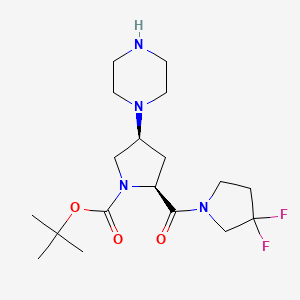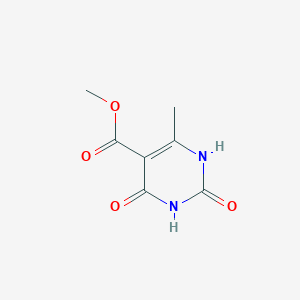
2-Bromohypoxanthine
Descripción general
Descripción
La 2-Bromohinoxantina es un compuesto orgánico que pertenece a la clase de las hinoxantinas. Estos compuestos contienen el derivado de purina 1H-purin-6(9H)-ona. La purina es un compuesto aromático bicíclico formado por un anillo de pirimidina fusionado a un anillo de imidazol . La fórmula molecular de la 2-Bromohinoxantina es C5H3BrN4O y tiene un peso molecular de 215,01 g/mol .
Análisis Bioquímico
Biochemical Properties
2-Bromohypoxanthine, as a hypoxanthine derivative, plays a role in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules involved in nucleic acid chemistry . The nature of these interactions is largely determined by its structural similarity to hypoxanthine .
Cellular Effects
It is known to influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been extensively studied .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: La síntesis de la 2-Bromohinoxantina normalmente implica la bromación de la hinoxantina. Un método común incluye la reacción de la hinoxantina con bromo en presencia de un disolvente y un catalizador adecuados. Las condiciones de reacción a menudo requieren temperaturas controladas y tiempos de reacción específicos para garantizar la bromación selectiva en la posición 2 del anillo de la hinoxantina .
Métodos de Producción Industrial: Los métodos de producción industrial para la 2-Bromohinoxantina pueden implicar procesos de bromación a gran escala utilizando reactores de flujo continuo. Estos métodos están diseñados para optimizar el rendimiento y la pureza al mismo tiempo que se minimiza la producción de subproductos. El uso de técnicas avanzadas de purificación, como la recristalización y la cromatografía, es esencial para obtener 2-Bromohinoxantina de alta pureza .
Análisis De Reacciones Químicas
Tipos de Reacciones: La 2-Bromohinoxantina experimenta diversas reacciones químicas, incluyendo:
Reacciones de Sustitución: El átomo de bromo en la posición 2 puede ser sustituido por otros nucleófilos, como aminas o tioles, en condiciones adecuadas.
Reacciones de Oxidación: El compuesto puede oxidarse para formar diferentes derivados, dependiendo de los agentes oxidantes utilizados.
Reacciones de Reducción: La reducción de la 2-Bromohinoxantina puede conducir a la formación de hinoxantina u otros derivados reducidos.
Reactivos y Condiciones Comunes:
Reacciones de Sustitución: Los reactivos comunes incluyen aminas, tioles y otros nucleófilos. Las condiciones a menudo implican el uso de disolventes polares y calentamiento suave.
Reacciones de Oxidación: Se utilizan agentes oxidantes como el peróxido de hidrógeno o el permanganato de potasio en condiciones controladas.
Reacciones de Reducción: Se emplean agentes reductores como el borohidruro de sodio o el hidruro de litio y aluminio en condiciones anhidras.
Productos Principales:
Reacciones de Sustitución: Derivados sustituidos de hinoxantina.
Reacciones de Oxidación: Derivados oxidados de hinoxantina.
Reacciones de Reducción: Derivados reducidos de hinoxantina.
Aplicaciones Científicas De Investigación
La 2-Bromohinoxantina tiene varias aplicaciones de investigación científica, que incluyen:
Química: Se utiliza como bloque de construcción en la síntesis de varios derivados de purina y análogos de nucleósidos.
Biología: Se estudia por su posible papel en la inhibición enzimática y como sonda para comprender el metabolismo de las purinas.
Medicina: Se investiga por sus posibles aplicaciones terapéuticas, incluyendo propiedades antivirales y anticancerígenas.
Industria: Se utiliza en el desarrollo de productos químicos especiales y farmacéuticos
Mecanismo De Acción
El mecanismo de acción de la 2-Bromohinoxantina implica su interacción con objetivos moleculares específicos, como las enzimas involucradas en el metabolismo de las purinas. El átomo de bromo en la posición 2 aumenta su afinidad de unión a estos objetivos, lo que lleva a la inhibición o modulación de la actividad enzimática. Esta interacción puede afectar varias vías bioquímicas, incluida la síntesis de ADN y ARN .
Compuestos Similares:
Hinoxantina: El compuesto padre sin la sustitución de bromo.
2-Cloro-hinoxantina: Estructura similar con un átomo de cloro en lugar de bromo.
2-Yodo-hinoxantina: Estructura similar con un átomo de yodo en lugar de bromo.
Singularidad: La 2-Bromohinoxantina es única debido a la presencia del átomo de bromo, que confiere propiedades químicas y biológicas distintas. El átomo de bromo aumenta su reactividad en las reacciones de sustitución y su afinidad de unión a los objetivos moleculares, lo que lo convierte en un compuesto valioso en diversas aplicaciones de investigación e industriales .
Comparación Con Compuestos Similares
Hypoxanthine: The parent compound without the bromine substitution.
2-Chlorohypoxanthine: Similar structure with a chlorine atom instead of bromine.
2-Iodohypoxanthine: Similar structure with an iodine atom instead of bromine.
Uniqueness: 2-Bromohypoxanthine is unique due to the presence of the bromine atom, which imparts distinct chemical and biological properties. The bromine atom enhances its reactivity in substitution reactions and its binding affinity to molecular targets, making it a valuable compound in various research and industrial applications .
Propiedades
IUPAC Name |
2-bromo-1,7-dihydropurin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrN4O/c6-5-9-3-2(4(11)10-5)7-1-8-3/h1H,(H2,7,8,9,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONXCBJOMYNPZNI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N1)C(=O)NC(=N2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50332242 | |
| Record name | 2-Bromohypoxanthine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50332242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87781-93-9 | |
| Record name | 2-Bromohypoxanthine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04283 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 87781-93-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62629 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Bromohypoxanthine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50332242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Bromohypoxanthine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-Bromohypoxanthine | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6XXT2WA2NQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[4-(Cyclopropylsulfanyl)phenyl]acetic acid](/img/structure/B3030119.png)

![ethyl 5-methyl-2-[4-(trifluoromethoxy)phenyl]-1H-imidazole-4-carboxylate](/img/structure/B3030122.png)
![4-Methyl-2-[4-(trifluoromethoxy)phenyl]-1H-imidazole-5-carboxylic Acid](/img/structure/B3030123.png)






